Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Overview
Description
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a complex organic compound with the molecular formula C26H25NO3 and a molecular weight of 399.48 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves the reaction of anthranilic acid derivatives with benzyl halides under specific conditions . The process generally includes:
Condensation Reaction: Anthranilic acid derivatives react with benzyl halides in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring structure.
Esterification: The final step involves esterification with ethanol to produce the ethyl ester form of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Scientific Research Applications
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and different biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinecarboxylic acids: A class of compounds with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of benzyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1,3-dibenzyl-2-oxo-4H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-2-30-25(29)26(17-20-11-5-3-6-12-20)18-22-15-9-10-16-23(22)27(24(26)28)19-21-13-7-4-8-14-21/h3-16H,2,17-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMGSWGNRKEENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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